

Application Note: Analysis of Lansoprazole Sulfide-d4 by Mass Spectrometry

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Compound of Interest

Compound Name: *Lansoprazole Sulfide-d4*

Cat. No.: *B562738*

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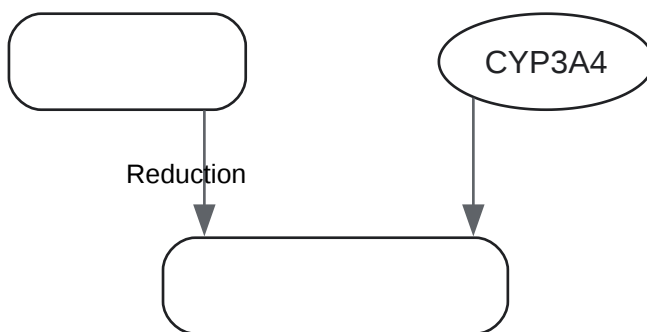
Introduction

Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites, including lansoprazole sulfide, lansoprazole sulfone, and 5-hydroxy lansoprazole.[1][2][3] Lansoprazole sulfide is an active metabolite of lansoprazole.[4][5] For pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. **Lansoprazole Sulfide-d4** is a deuterium-labeled analog of Lansoprazole Sulfide, commonly used as an internal standard for its determination in biological matrices.[4]

This application note provides a detailed protocol for the fragmentation of **Lansoprazole Sulfide-d4** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented here is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lansoprazole and its metabolites.

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes metabolism in the liver to form lansoprazole sulfide and other metabolites. The sulfide metabolite is formed through the action of CYP3A4.[3]



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Caption: Metabolic conversion of Lansoprazole to Lansoprazole Sulfide.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is commonly employed for the extraction of lansoprazole and its metabolites from plasma samples.

- To 100 μL of plasma, add 20 μL of **Lansoprazole Sulfide-d4** internal standard solution (concentration as required).
- Add 300 μL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

- Column: C18 column (e.g., 50 x 4.6 mm, 3.5 μm)[6]

- Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v)[7]
- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL

3. Mass Spectrometry (MS) Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: The exact mass of Lansoprazole Sulfide is 353.08096774 Da.[8] For the d4 variant, the precursor ion will be approximately m/z 358.1. The fragmentation is predicted based on the fragmentation of lansoprazole and related compounds, where a common fragment is the benzoimidazole moiety (m/z 119.0604).[9] Another significant fragmentation pathway involves the cleavage of the C-S bond.

Quantitative Data

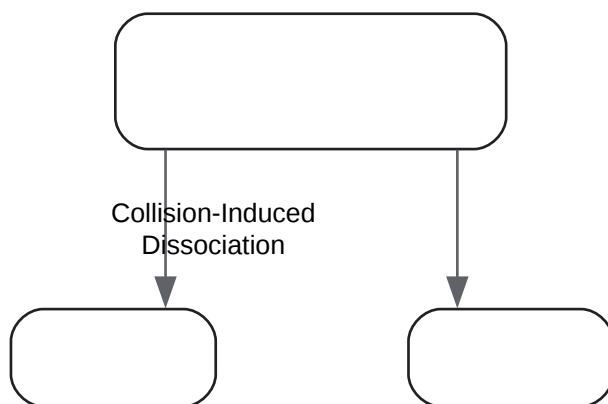
The following table summarizes the predicted MRM transitions for **Lansoprazole Sulfide-d4**. The collision energies should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Lansoprazole Sulfide-d4	358.1	240.0	25
Lansoprazole Sulfide-d4	358.1	119.1	35

Note: The product ion at m/z 240.0 is predicted based on the fragment of lansoprazole sulfide at m/z 236.0351 with the addition of four deuterium atoms. The benzoimidazole fragment at m/z 119.1 is not expected to contain the deuterium labels if they are on the pyridine ring.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway for **Lansoprazole Sulfide-d4** is illustrated below. The precursor ion at m/z 358.1 is expected to fragment to produce key product ions.

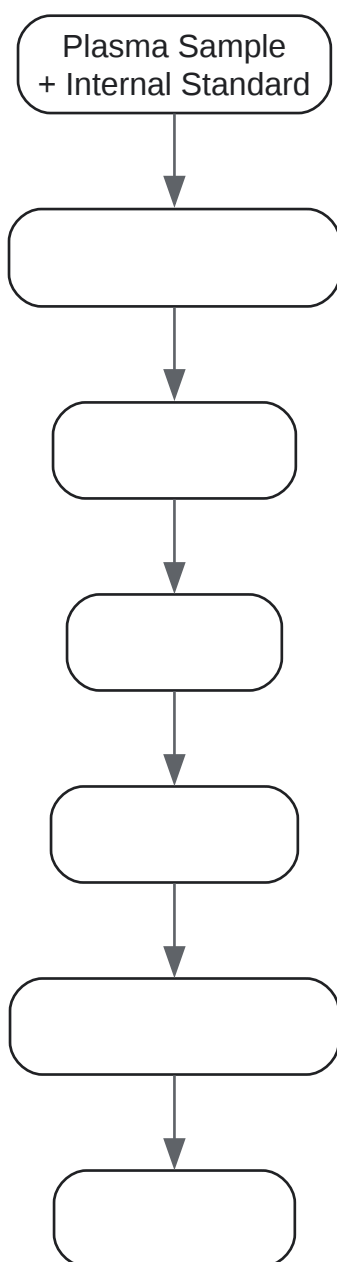


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Caption: Predicted fragmentation of **Lansoprazole Sulfide-d4**.

Experimental Workflow

The overall workflow for the analysis of **Lansoprazole Sulfide-d4** is depicted in the following diagram.



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Caption: LC-MS/MS experimental workflow.

Conclusion

This application note provides a comprehensive, albeit predictive, protocol for the mass spectrometric analysis of **Lansoprazole Sulfide-d4**. The provided methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate their own

quantitative assays for this important metabolite of lansoprazole. The experimental parameters should be optimized for the specific instrumentation and analytical requirements of the user's laboratory.

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